4-butyl-7-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-8-methyl-2H-chromen-2-one
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Overview
Description
7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-4-BUTYL-8-METHYL-2H-CHROMEN-2-ONE: is a complex organic compound that belongs to the class of chromenes Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-4-BUTYL-8-METHYL-2H-CHROMEN-2-ONE involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromene ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and sodium azides are used under conditions such as dry acetone and anhydrous potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-4-BUTYL-8-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
4-Methyl-2H-chromen-2-one: Known for its use in fluorescent probes and biophysical research.
7-Hydroxy-2H-chromen-2-one: Widely used as a building block for anticancer agents.
Uniqueness: What sets 7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-4-BUTYL-8-METHYL-2H-CHROMEN-2-ONE apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its stability and reactivity make it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C26H35NO5 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
7-[1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-1-oxopropan-2-yl]oxy-4-butyl-8-methylchromen-2-one |
InChI |
InChI=1S/C26H35NO5/c1-4-5-8-19-15-23(28)32-24-17(2)22(11-10-21(19)24)31-18(3)25(29)27-14-13-26(30)12-7-6-9-20(26)16-27/h10-11,15,18,20,30H,4-9,12-14,16H2,1-3H3 |
InChI Key |
CYAGVRAVQLXTFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N3CCC4(CCCCC4C3)O |
Origin of Product |
United States |
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